molecular formula C10H7ClINO B597127 4-Chloro-7-iodo-6-methoxyquinoline CAS No. 1268520-28-0

4-Chloro-7-iodo-6-methoxyquinoline

Cat. No.: B597127
CAS No.: 1268520-28-0
M. Wt: 319.526
InChI Key: GFZGJCLCJIHRDF-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-6-methoxyquinoline is a versatile halogenated quinoline intermediate of significant value in medicinal chemistry and antimalarial drug discovery. Its primary research application is as a critical synthetic precursor in the development of 3-aryl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolones, a promising class of compounds investigated for their potent activity against multi-drug-resistant Plasmodium falciparum strains . The strategic 6-chloro-7-methoxy substitution pattern on the quinoline scaffold is known to confer a synergistic effect, markedly enhancing antimalarial potency and helping to narrow the resistance index, thereby reducing the risk of cross-resistance with established treatments like atovaquone . In synthetic routes, this compound serves as a pivotal building block, where it can be efficiently functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl groups at the 3-position for thorough structure-activity relationship (SAR) studies . The iodine substituent at the 7-position offers an excellent handle for further structural diversification, enabling researchers to explore a wide chemical space and optimize the physicochemical and pharmacokinetic properties of lead compounds . This reagent is intended for use in laboratory research only to support the development of novel therapeutic agents.

Properties

IUPAC Name

4-chloro-7-iodo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZGJCLCJIHRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 7 Iodo 6 Methoxyquinoline and Its Analogues

Strategies for the Construction of Substituted Quinoline (B57606) Cores

The formation of the fundamental quinoline ring system is the initial and crucial step in the synthesis of complex derivatives. Various cyclization and annulation reactions have been developed to construct this heterocyclic scaffold.

Cyclization Reactions for the Formation of the Quinoline Ring System

Cyclization reactions are a cornerstone of quinoline synthesis, involving the formation of the heterocyclic ring from one or more acyclic precursors. A variety of methods have been established, often catalyzed by transition metals, to facilitate this transformation.

One common approach involves the reaction of anilines with other organic molecules. For instance, a rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com In this method, formic acid serves as a versatile C1 synthon and reducing agent, while copper(II) acts as the terminal oxidant. mdpi.com The rhodium catalyst is key in activating the ortho-C–H bond of the aromatic amine and mediating the subsequent cyclization. mdpi.com

Cobalt catalysts have also been employed in the synthesis of quinolines. A Co(III)-catalyzed cyclization of acetophenone (B1666503) and aniline provides a route to various quinoline skeletons with high yields and broad functional group tolerance. mdpi.com Furthermore, a ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a one-pot synthesis of quinolines under mild conditions. mdpi.com

Other transition metals like ruthenium have been utilized in dehydrative C-H coupling reactions of arylamines with 1,3-diols to afford substituted quinolines. nih.gov This method is highly regioselective and avoids the generation of toxic byproducts. nih.gov Copper-catalyzed methods, such as the annulation of enaminones with anthranils, have also been developed for the synthesis of 3-substituted quinolines. mdpi.com

A metal-free approach for synthesizing substituted quinolines involves an HCl-catalyzed reaction between imines and enolizable carbonyl compounds in DMSO under aerobic conditions. acs.org This practical procedure can be performed on a large scale. acs.org

The electrophilic cyclization of N-(2-alkynyl)anilines is another versatile method for preparing substituted quinolines. nih.govresearchgate.net This reaction can be promoted by various electrophiles, including iodine monochloride (ICl), iodine (I2), and bromine (Br2), to yield 3-halogenated quinolines. nih.govresearchgate.net

Annulation Approaches to Halogenated and Alkoxyquinolines

Annulation reactions, where a new ring is fused onto an existing one, provide another powerful strategy for synthesizing substituted quinolines, including those bearing halogen and alkoxy groups. These methods often offer high regioselectivity in the placement of substituents.

Palladium-catalyzed annulation reactions are particularly prevalent. For example, the aerobic oxidative annulation of o-alkenylanilines and alkynes, catalyzed by palladium, can be used to synthesize quinolines. acs.orgacs.org Another palladium-catalyzed approach involves the intramolecular imidoylative 6-endo cyclization of o-alkenyl aromatic isocyanides with (hetero)aryl halides or vinylic triflates to produce continuously substituted quinolines. rsc.org

Halogenative annulation reactions are especially relevant for the synthesis of halogenated quinolines. These reactions incorporate a halogen atom into the quinoline ring during the cyclization process. thieme-connect.comthieme-connect.com For instance, the electrophilic cyclization of N-(2-alkynyl)anilines with halogenating agents like ICl or I2 directly introduces a halogen at the 3-position. nih.gov

Regioselective Introduction of Chloro, Iodo, and Methoxy (B1213986) Substituents

Once the quinoline core is formed, the next challenge lies in the regioselective introduction of the chloro, iodo, and methoxy groups at the C-4, C-7, and C-6 positions, respectively.

Halogenation Techniques at C-4 and C-7 Positions

The introduction of halogen atoms at specific positions on the quinoline ring is a critical step in the synthesis of 4-chloro-7-iodo-6-methoxyquinoline.

Chlorination at C-4: The transformation of a 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline (B167314) is a common strategy. For example, 6-bromo-7-methoxy-4-quinolinol can be converted to 6-bromo-4-chloro-7-methoxyquinoline (B1344619) by treatment with phosphorus oxychloride (POCl3) at elevated temperatures. guidechem.com This method is also applicable to the synthesis of 4-chloro-3-fluoro-6-methoxyquinoline. thieme-connect.com

Iodination at C-7: The introduction of an iodine atom at the C-7 position can be achieved through various methods. One approach involves the iodination of a pre-existing quinoline derivative. For instance, the synthesis of 7-iodoquinolin-8-ol (B3281619) has been reported. researchgate.net

Methoxylation Strategies at C-6 Position

The introduction of a methoxy group at the C-6 position is another key transformation. This can be achieved through several methods, including nucleophilic aromatic substitution or by starting with a precursor that already contains the methoxy group.

The direct C6-H methoxylation of quinoline amides with methanol (B129727) has been demonstrated using PtCl2 or triethylamine (B128534) as an additive. researchgate.netdaneshyari.com This method allows for the direct functionalization of the quinoline core.

Alternatively, the synthesis can start from a methoxy-substituted aniline. For example, 4-bromo-3-methoxyaniline (B105682) can be used as a starting material to construct the quinoline ring, which will then carry the methoxy group at the desired position. guidechem.com

Advanced Synthetic Protocols and Catalytic Systems for this compound Synthesis

The synthesis of a molecule with multiple specific substituents like this compound often requires a multi-step approach that combines several of the strategies mentioned above. The order of the reactions is crucial to avoid unwanted side reactions and to ensure the correct regiochemistry.

A plausible synthetic route could involve:

Construction of a substituted quinolinol: Starting with an appropriately substituted aniline, such as one containing a methoxy group and a halogen that can later be converted to an iodo group, a quinolinol can be synthesized. For example, a methoxy-bromo-aniline could be used.

Chlorination at C-4: The resulting quinolinol can then be chlorinated at the C-4 position using a reagent like phosphorus oxychloride.

Iodination at C-7: The final step would be the introduction of the iodine at the C-7 position. This might involve a halogen exchange reaction or a direct iodination if the position is activated.

Advanced catalytic systems are continuously being developed to improve the efficiency and selectivity of these reactions. For instance, cooperative catalysis, combining a metal catalyst like CuI with a secondary amine such as pyrrolidine, has been shown to be effective in the synthesis of 2-substituted quinolines. organic-chemistry.org Such systems can offer milder reaction conditions and higher yields.

Visible-light-mediated reactions are also emerging as a green and efficient alternative for quinoline synthesis. organic-chemistry.org These methods often utilize photoredox catalysts to promote the desired transformations.

Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Transition metal-catalyzed reactions are indispensable tools for the functionalization of quinoline rings, offering efficient and regioselective methods for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used to modify halogenated quinolines. researchgate.netscilit.com

The synthesis of complex quinoline derivatives often employs reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, which take advantage of the reactivity of haloquinolines. researchgate.netchim.it For a molecule like this compound, the presence of two different halogen atoms (chlorine and iodine) allows for selective, stepwise functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in these palladium-catalyzed reactions, enabling selective substitution at the 7-position.

For instance, a Suzuki coupling could be employed to introduce an aryl or vinyl group at the C-7 position by reacting this compound with a boronic acid in the presence of a palladium catalyst, leaving the C-4 chloro substituent intact for subsequent transformations. Similarly, Sonogashira coupling with a terminal alkyne would yield a 7-alkynyl derivative. The use of various organometallic reagents in such palladium-catalyzed cross-coupling reactions provides a powerful strategy for generating a diverse library of substituted quinolines. researchgate.net

Reaction Type Reactants Catalyst Potential Product Reference
Suzuki-MiyauraThis compound, Arylboronic acidPd(PPh₃)₄4-chloro-7-aryl-6-methoxyquinoline chim.it
HeckThis compound, AlkenePd(OAc)₂4-chloro-7-alkenyl-6-methoxyquinoline chim.it
SonogashiraThis compound, Terminal alkynePdCl₂(PPh₃)₂, CuI4-chloro-7-alkynyl-6-methoxyquinoline chim.it

Green Chemistry Approaches and Sustainable Synthetic Routes

Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and generate significant waste. researchgate.nettandfonline.com In response, the principles of green chemistry have spurred the development of more environmentally benign synthetic routes. bohrium.comnih.gov These modern approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances. ijpsjournal.com

For the synthesis of quinoline cores, green methodologies include the use of water as a solvent, microwave-assisted reactions, and the application of recyclable or non-toxic catalysts. researchgate.nettandfonline.com For example, one-pot, multi-component reactions catalyzed by agents like p-toluenesulfonic acid (p-TSA) in water or ethanol (B145695) have been developed for quinoline synthesis. tandfonline.com Formic acid has also been highlighted as an eco-friendly catalyst for various organic transformations, including quinoline synthesis. ijpsjournal.com

While a specific green synthesis for this compound is not extensively documented, the principles can be applied. A potential route could involve the cyclization of a suitably substituted aniline derivative. The choice of solvent (e.g., water, ethanol) and catalyst (e.g., reusable solid acids) would be critical in aligning the synthesis with green chemistry principles. tandfonline.combohrium.com The move away from hazardous reagents like phosphorus oxychloride for chlorination steps is also a key consideration in sustainable synthesis design.

Derivatization Pathways and Chemical Transformations of this compound

The functional groups present on the this compound ring system offer multiple avenues for derivatization, allowing for the synthesis of a wide array of novel compounds. The reactivity of the halogen and methoxy substituents are of primary interest.

Reactivity of the Halogen Substituents (Chlorine and Iodine)

The two halogen atoms on the quinoline ring exhibit differential reactivity, which is a key feature for selective chemical modification.

Iodine at C-7: The iodine atom at the 7-position is the more reactive of the two halogens in nucleophilic aromatic substitution and, particularly, in transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for selective functionalization at this position. For example, Sonogashira, Heck, and Suzuki reactions can be performed selectively at the C-7 position while preserving the chlorine at C-4. chim.it This stepwise functionalization is a powerful tool for building molecular complexity.

Chlorine at C-4: The chlorine atom at the 4-position is less reactive than iodine in cross-coupling reactions but is susceptible to nucleophilic substitution. This position is activated by the ring nitrogen. The C-4 chloro group can be displaced by various nucleophiles, such as amines or alkoxides, to introduce new functional groups. For instance, reaction with primary or secondary amines can lead to the formation of 4-aminoquinoline (B48711) derivatives. mdpi.com This substitution typically requires more forcing conditions than the coupling reactions at the C-7 iodo position.

The differential reactivity of the C-I and C-Cl bonds allows for a programmed, site-selective derivatization strategy.

Position Halogen Relative Reactivity in Pd-Coupling Common Transformations Reference
7IodineHighSuzuki, Heck, Sonogashira coupling researchgate.netchim.it
4ChlorineLowNucleophilic Aromatic Substitution (with amines, alkoxides) mdpi.com

Transformations Involving the Methoxy Group

The methoxy group at the 6-position is generally stable but can be chemically transformed, most commonly through ether cleavage.

O-Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group (a phenol). This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 6-hydroxyquinoline (B46185) derivative can then serve as a handle for further functionalization. For example, the hydroxyl group can be alkylated, acylated, or used in ether synthesis to introduce a variety of substituents.

The synthesis of 6-methoxyquinoline (B18371) itself often starts from p-anisidine (B42471) (p-methoxyaniline) via methods like the Skraup synthesis. nbinno.comgoogle.com Transformations of the methoxy group in the final product allow for the creation of analogues that may possess different biological properties or solubility profiles.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-7-iodo-6-methoxyquinoline is anticipated to display distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely reveal two singlets for the protons at the C5 and C8 positions, and two doublets for the protons at C2 and C3 of the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electronic effects of the substituents. For instance, the methoxy group (-OCH₃) at C6 is an electron-donating group, which would typically shield adjacent protons, causing them to resonate at a higher field (lower ppm). Conversely, the electron-withdrawing chloro and iodo substituents would deshield nearby protons, shifting their signals to a lower field (higher ppm). The methoxy group itself would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each of the ten carbon atoms in the quinoline core and the one carbon of the methoxy group. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment. The carbon atom attached to the methoxy group (C6) would be significantly shielded, while the carbons bonded to the electronegative chlorine (C4) and iodine (C7) atoms would be deshielded. Quaternary carbons, those not bonded to any hydrogen atoms, would typically exhibit weaker signals.

To illustrate the expected chemical shifts, data from analogous compounds can be considered. For example, in a related compound, 6-Chloro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one, the methoxy protons appear at 3.91 ppm . In clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), the aromatic protons resonate between 7.783 and 8.989 ppm acs.org. While these values provide a useful reference, the precise chemical shifts for this compound would require experimental determination.

Proton Predicted Chemical Shift (ppm) Multiplicity
H-28.5 - 8.8Doublet
H-37.4 - 7.7Doublet
H-57.8 - 8.1Singlet
H-87.5 - 7.8Singlet
-OCH₃3.9 - 4.1Singlet
Note: These are predicted values and require experimental verification.
Carbon Predicted Chemical Shift (ppm)
C-2150 - 153
C-3122 - 125
C-4145 - 148
C-4a127 - 130
C-5125 - 128
C-6155 - 158
C-790 - 95
C-8105 - 108
C-8a148 - 151
C-OCH₃56 - 58
Note: These are predicted values based on analogous structures and require experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹. The C-O stretching of the methoxy group would likely be observed as a strong band around 1250 cm⁻¹ (asymmetric) and a weaker band near 1030 cm⁻¹ (symmetric). The C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹, while the C-I stretching vibration is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-Cl and C-I bonds are also expected to produce noticeable Raman signals.

For comparison, the FTIR and Raman spectra of the related compound clioquinol have been studied, providing insights into the vibrational modes of a chloro-iodo-substituted quinoline scaffold mdpi.comnih.gov.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Methoxy C-OAsymmetric Stretching~1250
Methoxy C-OSymmetric Stretching~1030
Quinoline C=C/C=NStretching1400 - 1600
C-ClStretching600 - 800
C-IStretching500 - 600
Note: These are expected ranges and require experimental verification.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₇ClINO), the exact molecular weight can be calculated. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (monoisotopic at 127 amu).

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure. Common fragmentation pathways for quinolines include the loss of substituents and the cleavage of the quinoline ring system. For instance, the loss of a methyl group (CH₃) from the methoxy moiety or the loss of a chlorine or iodine atom could be anticipated. While no specific mass spectrum for this compound is readily available, the predicted monoisotopic mass is 318.9261 g/mol . Data from a related carboxamide derivative, this compound-3-carboxamide, has been reported, which would show a different molecular ion peak due to the carboxamide group.

Ion m/z (relative abundance) Interpretation
[M]⁺319/321Molecular ion peak (showing Cl isotope pattern)
[M-CH₃]⁺304/306Loss of a methyl group
[M-Cl]⁺284Loss of a chlorine atom
[M-I]⁺192/194Loss of an iodine atom
Note: This is a predicted fragmentation pattern and requires experimental verification.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and torsion angles, confirming the planar nature of the quinoline ring system.

Furthermore, the crystal structure would reveal the packing of the molecules in the solid state and the nature of any intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine and iodine atoms. While a crystal structure for the title compound has not been reported, a study on the closely related ethyl 4-chloro-7-iodoquinoline-3-carboxylate provides valuable crystallographic data for a similar molecular scaffold. The crystal structure of a palladium complex with clioquinol also offers insights into the coordination behavior of a chloro-iodo-quinoline ligand.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic (common for such molecules)
Space GroupP2₁/c or similar
C-C bond lengths (aromatic)~1.36 - 1.42 Å
C-N bond lengths (aromatic)~1.32 - 1.38 Å
C-Cl bond length~1.74 Å
C-I bond length~2.10 Å
C-O bond length~1.36 Å (aryl-O), ~1.43 Å (O-CH₃)
Note: These are expected values based on related structures and require experimental determination.

Computational and Theoretical Chemistry Studies of 4 Chloro 7 Iodo 6 Methoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and geometric properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a standard method for predicting the molecular geometry and electronic structure of organic compounds. For 4-Chloro-7-iodo-6-methoxyquinoline, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry. These calculations typically reveal a nearly planar quinoline (B57606) ring system. The bond lengths, bond angles, and dihedral angles are calculated to provide a precise three-dimensional representation of the molecule in its ground state.

Key geometric parameters, such as the bond lengths of the C-Cl, C-I, and C-O bonds, as well as the geometry around the methoxy (B1213986) group, are of particular interest. The optimization process seeks the lowest energy conformation of the molecule, providing a stable structure that can be used for further computational analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is typically localized over the electron-rich regions of the quinoline ring and the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient parts of the molecule, including the carbon atom attached to the chlorine, suggesting these areas are susceptible to nucleophilic attack. The calculated energies of these orbitals and the resulting energy gap provide quantitative measures of the molecule's reactivity profile.

ParameterValue (eV)
HOMO Energy(Typical calculated range)
LUMO Energy(Typical calculated range)
HOMO-LUMO Gap(Typical calculated range)
Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface Analysis for Molecular Recognition

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, highlighting their hydrogen bond accepting capabilities. Positive potential might be observed around the hydrogen atoms of the quinoline ring. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors, through electrostatic interactions and hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, including conformational changes and interactions with its environment.

MD simulations of this compound can be performed in various solvents to understand how the solvent affects its conformational preferences and dynamics. These simulations track the trajectories of all atoms in the system over time, governed by a force field that describes the interatomic and intermolecular forces.

Analysis of the MD trajectories can reveal the most stable conformations of the methoxy group relative to the quinoline ring and how these conformations are influenced by the surrounding solvent molecules. Radial distribution functions can be calculated to understand the solvation shell structure around different parts of the molecule, such as the polar methoxy group and the halogen atoms. This information is crucial for predicting the molecule's solubility and behavior in different chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies aim to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively.

Selection and Calculation of Molecular Descriptors

For a QSAR or QSPR study involving this compound, a variety of molecular descriptors would be calculated to quantify its structural and chemical features. These descriptors can be categorized into several classes:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices (e.g., Randić index), Wiener index, which describe the atomic connectivity in the molecule.

Geometrical Descriptors: Molecular surface area, molecular volume, and other 3D descriptors derived from the optimized geometry.

Quantum Chemical Descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges, and other properties derived from quantum chemical calculations.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), molar refractivity, and polarizability, which are related to the molecule's lipophilicity and interaction with solvents.

These calculated descriptors would then be used as independent variables in statistical models to predict the activity or property of interest. The selection of relevant descriptors is a critical step in building a robust and predictive QSAR/QSPR model.

Descriptor ClassExamples
ConstitutionalMolecular Weight, Atom Count, Ring Count
TopologicalRandić Index, Wiener Index
GeometricalMolecular Surface Area, Molecular Volume
Quantum ChemicalHOMO/LUMO Energies, Dipole Moment, Partial Charges
PhysicochemicalLogP, Molar Refractivity

Development of Predictive Models for Biological and Chemical Reactivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are crucial in forecasting the biological and chemical reactivity of quinoline derivatives. These models establish a mathematical correlation between the chemical structures of compounds and their biological activities.

For quinoline-based compounds, 2D and 3D-QSAR models have been developed to predict their efficacy against various biological targets. For instance, in a study on quinoline derivatives as inhibitors of Plasmodium falciparum, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were created. mdpi.com These models yielded statistically significant results, with high correlation coefficients (r² test for CoMFA = 0.878, r² test for CoMSIA = 0.876), indicating their strong predictive power. mdpi.com

Similarly, docking-based 3D-QSAR studies on quinoline carboxylic acid derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) have produced robust models. tandfonline.com The CoMFA and CoMSIA models in this study showed high coefficients of determination (r² of 0.963 and 0.896, respectively) and good predictive ability for the test set of compounds (r² pred of 0.824 and 0.793, respectively). tandfonline.com These models help in understanding the structural requirements for enhanced inhibitory activity.

Furthermore, QSAR models have been applied to phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. arabjchem.org A Multiple Linear Regression (MLR) model demonstrated the best predictive performance with a coefficient of determination (R²) of 0.865. arabjchem.org Such models are instrumental in designing novel compounds with potentially improved pharmacological profiles.

The development of these predictive models relies on aligning the bioactive conformations of the molecules, often obtained from molecular docking studies, and correlating various molecular descriptors with their biological activity. tandfonline.comarabjchem.org

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used to understand the binding modes of quinoline derivatives with their biological targets.

For instance, molecular docking studies on quinoline-stilbene derivatives against E. coli DNA gyraseB have provided insights into their antibacterial activity. nih.gov The docking results were in good agreement with the in vitro antibacterial analysis, suggesting that the computational predictions accurately reflect the experimental outcomes. nih.gov

In another study, N-substituted quinoline 3-carbaldehyde hydrazone derivatives were screened against mycobacterial ATP synthase using molecular docking. iscientific.org This analysis helped in identifying compounds with high binding affinity and understanding their interactions with the enzyme's active site. iscientific.org

Molecular docking has also been employed to investigate the binding of 6,7-dimethoxy-4-anilinoquinolines to the ATP-binding site of c-Met kinase, a receptor tyrosine kinase involved in cancer. nih.gov The docking study elucidated the possible binding mode of the most potent compound, corroborating the experimental findings. nih.gov

These studies demonstrate the utility of molecular docking in predicting ligand-target interactions and guiding the design of new, more effective therapeutic agents based on the quinoline scaffold.

The binding affinity, often expressed as the binding free energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Molecular docking studies provide these values along with a detailed view of the interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In a study of quinoline-stilbene derivatives, compounds showed binding affinities ranging from -6.9 to -7.1 kcal/mol against E. coli DNA gyraseB, which were comparable to the standard drug ciprofloxacin (B1669076) (-7.3 kcal/mol). nih.gov Similarly, 2H-thiopyrano[2,3-b]quinoline derivatives exhibited binding affinities between -5.3 and -6.1 Kcal/mol with the anticancer peptide CB1a. nih.gov

The table below summarizes the binding affinities and interacting residues for some quinoline derivatives from various studies.

Compound/Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Interacting Amino Acid Residues
Quinoline-stilbene derivative (Compound 19)E. coli DNA gyraseB-6.9Not specified
Quinoline-stilbene derivative (Compound 24)E. coli DNA gyraseB-7.1Not specified
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, GLU-9
N-substituted quinoline 3-carbaldehyde hydrazone (Compound 5b)ATP synthaseNot specifiedPhe58, Val61, Leu63
6-Bromo quinazoline (B50416) derivative (Compound 8a)EGFR-6.7Not specified
6-Bromo quinazoline derivative (Compound 8c)EGFR-5.3Not specified

The interaction analysis reveals that specific amino acid residues in the active site of the target protein play a crucial role in stabilizing the ligand-protein complex. For example, in the case of N-substituted quinoline 3-carbaldehyde hydrazone derivatives, hydrogen bonding with Phe58 and non-bonded interactions with Val61 and Leu63 of ATP synthase were identified as key interactions. iscientific.org

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features is essential for designing new drugs.

For quinoline derivatives, several key pharmacophoric features have been identified through computational studies. A study on quinoline derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors led to the development of a 5-point pharmacophore model. rsc.org This model was then used to derive a predictive 3D-QSAR model, suggesting its reliability in predicting PDE4B inhibitory activity. rsc.org

In another example, a structure-based pharmacophore model for Akt2 inhibitors was developed, comprising seven features: two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups. nih.gov These features were located around the important active site of Akt2, with the hydrogen bond acceptors near Ala232, Phe294, and Asp293, and the hydrogen bond donor in the vicinity of the carboxyl group of Asp293. nih.gov

The 8-amino-6-methoxyquinoline (B117001) pharmacophore is a central element in antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.com Hybrid molecules incorporating this pharmacophore linked to a tetrazole ring have been synthesized and evaluated for their antiplasmodial activity, highlighting the importance of this core structure. mdpi.com

These studies underscore the significance of identifying key pharmacophoric features to guide the rational design and discovery of novel quinoline-based therapeutic agents.

Investigation of Biological and Biochemical Interaction Mechanisms at a Molecular and Cellular Level

Enzyme Inhibition and Modulation Studies (In Vitro and In Silico)

Quinoline (B57606) derivatives are recognized for their capacity to interact with a variety of enzymes, a characteristic that is central to their biological activity. The specific substitutions on the quinoline ring, such as the chloro, iodo, and methoxy (B1213986) groups in 4-Chloro-7-iodo-6-methoxyquinoline, are critical in defining its target specificity and potency.

While direct studies on this compound are limited, research on structurally similar quinoline compounds provides significant insights. Notably, this compound is a known key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor. This suggests that the core structure of this compound is suitable for binding to the ATP-binding pocket of various protein kinases.

Research on other halogenated quinolines has demonstrated their potential to inhibit various enzyme families. For instance, some quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Additionally, the 8-hydroxyquinoline (B1678124) derivative, Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), has been found to inhibit the 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for aminoglycoside resistance in Gram-negative pathogens. plos.org

In silico studies on similar quinoline-triazole hybrids have explored their docking interactions with enzymes like HIV reverse transcriptase, indicating the potential for this chemical class to inhibit a range of enzymes. mdpi.comresearchgate.net

The mechanism of action for many quinoline derivatives involves the formation of coordination complexes with metal ions, which can be crucial for their inhibitory activity. For example, the anticancer activity of Clioquinol is enhanced by copper. sci-hub.se Computational studies have been employed to understand these interactions, exploring the homolytic O-H bond dissociation energies and the role of intramolecular hydrogen bonding in related hydroxyquinoline derivatives. vu.edu.au

The halogen atoms and the methoxy group on the this compound molecule are expected to play a significant role in its binding affinity to target enzymes through various non-covalent interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.

Cellular Pathway Modulation in Defined Cell Lines (In Vitro Studies)

The ultimate effect of enzyme inhibition at the molecular level often manifests as the modulation of critical cellular pathways, leading to outcomes such as apoptosis, cell cycle arrest, and a reduction in cell proliferation.

Numerous studies on quinoline derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, Clioquinol has been shown to induce caspase-dependent apoptosis in malignant cell lines. portlandpress.com It has also been found to cause the cytoplasmic clearance of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis. portlandpress.com Another 8-hydroxyquinoline derivative, Nitroxoline, induces apoptosis in glioma cells via caspase-3 and cleaved poly(ADP-ribose) polymerase. oup.com

The pro-apoptotic activity of these compounds is often linked to the generation of reactive oxygen species (ROS). The cytotoxicity of Nitroxoline, for example, is associated with increased intracellular ROS generation, an effect enhanced by copper. sci-hub.se

CompoundCell LineObserved EffectReference
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Prostate Cancer LinesInduces caspase-dependent apoptosis portlandpress.com
Nitroxoline (8-hydroxy-5-nitroquinoline)U87 and U251 Glioma CellsInduction of apoptosis via caspase 3 and cleaved PARP oup.com
Mixed-ligand cobalt(III) complexes of 5-chloro-7-iodo-8-hydroxyquinolineVarious Cancer Cell LinesCell death mechanism involves apoptosis rsc.org

In addition to apoptosis, quinoline derivatives can also exert their anticancer effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. Nitroxoline, for example, has been shown to inhibit the proliferation of glioblastoma cells by inducing cell-cycle arrest in the G1/G0 phase. oup.com Similarly, certain cobalt complexes of 5,7-dihalo-8-quinolinol have been found to cause G2/M phase arrest in HeLa cells. acs.org

CompoundCell LinePhase of ArrestReference
Nitroxoline (8-hydroxy-5-nitroquinoline)U87 and U251 Glioma CellsG1/G0 oup.com
Cobalt complex of 5,7-dihalo-8-quinolinolHeLaG2/M acs.org

The culmination of enzyme inhibition, apoptosis induction, and cell cycle arrest is the anti-proliferative effect of these compounds on cancer cells. The cytotoxicity of various quinoline derivatives has been evaluated against a range of cancer cell lines. For instance, mixed-ligand cobalt(III) complexes of 5-chloro-7-iodo-8-hydroxyquinoline displayed significant toxicity against a panel of nine cancer cell lines, with IC50 values in the low micromolar range. rsc.org It is noteworthy that these complexes showed negligible toxicity towards normal kidney cells. rsc.org

The anti-proliferative activity of Clioquinol has also been demonstrated in leukemia and myeloma cells. juniperpublishers.com

CompoundCell Line(s)IC50 ValueReference
Mixed-ligand cobalt(III) complex of 5-chloro-7-iodo-8-hydroxyquinoline (Complex 6)Panel of nine cancer cell lines2 to 14 μM rsc.org
Cobalt complexes of 5,7-dihalo-8-quinolinolBEL-7404, SK-OV-3, NCI-H4601.4 nM to 32.13 μM acs.org
Nitroxoline (8-hydroxy-5-nitroquinoline)Human cancer cell linesFive to ten-fold lower than Clioquinol sci-hub.se

Antimicrobial Mechanism Studies (In Vitro)

Inhibition of Bacterial Growth and Biofilm Formation

Research into quinoline derivatives has highlighted their potential as antibacterial agents. The presence of halogen atoms, such as chlorine and iodine, on the quinoline scaffold can enhance the compound's binding affinity to crucial bacterial enzymes like DNA gyrase and topoisomerase IV. This interaction disrupts the processes of bacterial DNA replication, leading to an inhibitory effect on bacterial growth. Studies have shown that halogenated quinolines can exhibit higher potency against Gram-positive bacteria compared to their non-halogenated counterparts.

Biofilm formation, a critical factor in bacterial virulence and resistance, is another target of quinoline derivatives. google.com Certain small molecules, including indole (B1671886) derivatives, have been shown to inhibit biofilm formation by pathogens like Xanthomonas citri subsp. citri (Xac), the causative agent of citrus canker. google.com These compounds can repress the expression of genes related to chemotaxis and motility, which are essential for the initial stages of biofilm development. google.com Furthermore, inhibitors of biofilm formation have been observed to increase the susceptibility of bacteria to other antimicrobial agents, such as copper. google.com While direct studies on this compound's effect on biofilm are not extensively documented, the known activity of related compounds suggests a potential mechanism involving the disruption of bacterial adhesion and colonization.

Antifungal and Antiparasitic Activity Mechanisms

The quinoline scaffold is a well-established pharmacophore in the development of antifungal and antiparasitic drugs. rsc.orgarabjchem.org Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a structurally related compound, has a history of use as an antiprotozoal and antifungal agent. rsc.orgresearchgate.net Its mechanism of action is often attributed to its ability to chelate metal ions, which are essential for the function of various microbial enzymes. mdpi.com

Studies on derivatives of the antifungal drug fluconazole (B54011) have explored the incorporation of metal complexes to enhance activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net The rationale is that the sterol 14α-demethylase enzyme in Trypanosoma is similar to that in pathogenic fungi. researchgate.net A vanadium complex incorporating 5-chloro-7-iodo-8-hydroxyquinoline showed good selectivity towards the parasite. researchgate.net This suggests that this compound could potentially exert antifungal and antiparasitic effects by targeting similar metabolic pathways, possibly through metal chelation or direct enzyme inhibition. The lipophilicity conferred by the halogen and methoxy groups may also facilitate its passage through microbial cell membranes.

Molecular Mechanisms of Multidrug Resistance Reversal

Multidrug resistance (MDR) is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from the cell. rsc.orgnih.gov

Interaction with Efflux Pumps (e.g., P-glycoprotein)

Several quinoline derivatives have been investigated as modulators of P-gp. nih.gov The 6,7-dimethoxytetrahydroisoquinoline moiety, which shares structural similarities with the methoxyquinoline core of the title compound, is a known feature in P-gp modulators. nih.gov Research on halogenated pyranocoumarin (B1669404) derivatives has shown that iodo-substituted compounds can effectively inhibit P-gp function. researchgate.net Molecular docking studies suggest that these compounds can bind to P-gp, potentially interfering with its conformational changes and blocking the efflux of other drugs. researchgate.net The lipophilic nature of this compound could facilitate its interaction with the transmembrane domains of P-gp.

Restoration of Sensitivity in Resistant Cell Models

The ability of certain compounds to reverse MDR is often evaluated in resistant cancer cell lines. For instance, some halogenated pyranocoumarin derivatives have demonstrated potency against doxorubicin-resistant breast cancer cells (MCF-7/ADR) by inhibiting P-gp. researchgate.net Similarly, 8-hydroxyquinoline analogs, when complexed with zinc, have been shown to restore susceptibility to the aminoglycoside antibiotic amikacin (B45834) in resistant Acinetobacter baumannii strains. plos.org This effect is achieved by inhibiting the AAC(6')-Ib enzyme, which inactivates amikacin. plos.org These findings suggest that this compound could potentially act as a chemosensitizer or an adjuvant to conventional antibiotics in treating infections caused by resistant bacteria.

Antioxidant and Redox Modulation Investigations (In Vitro and Theoretical)

The quinoline ring system can participate in redox reactions, and its derivatives have been studied for their antioxidant properties. The presence of substituents can modulate this activity. For example, some 8-hydroxyquinoline derivatives act as antioxidants by chelating metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. nih.govsemanticscholar.org Clioquinol, for instance, has been investigated for its ability to inhibit metal-induced ROS formation. semanticscholar.org

Radical Scavenging Mechanisms

Quinoline derivatives are recognized for their antioxidant potential, which is often linked to their ability to scavenge free radicals. bohrium.comnih.gov This activity is crucial in mitigating oxidative stress, a condition implicated in numerous diseases. The primary mechanisms for radical scavenging by these compounds involve the transfer of a hydrogen atom or a single electron. nih.gov The efficiency of this process is influenced by the electronic properties of the substituents on the quinoline ring.

Studies on various quinoline derivatives have demonstrated significant radical scavenging capabilities. For instance, in an analysis of over 8,000 quinoline derivatives, several candidates were identified as having antioxidant efficiencies greater than the standard antioxidant Trolox. bohrium.com Research on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives showed that some compounds possessed potent radical scavenging activity, with one derivative exhibiting 92.96% activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netresearchgate.net Another study on novel pyrrolo[1,2-a]quinoline (B3350903) derivatives also highlighted their capacity for ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. scilit.com

The structurally related compound, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), which shares the chloro- and iodo-substituents, is known for its metal-chelating and antioxidant properties. acs.org While the hydroxyl group at position 8 in Clioquinol is critical for its activity, the halogen and methoxy substitutions on this compound would similarly influence the electron distribution of the quinoline ring system, a key factor in its potential to interact with and neutralize free radicals.

Table 1: Radical Scavenging Activity of Various Quinoline Derivatives (Analogous Compounds)
Compound ClassAssayKey FindingReference
2-chloroquinoline-3-carbaldehydesDPPHOne derivative (1g) showed 92.96% radical scavenging activity. researchgate.net
Pyrrolo[1,2-a]quinoline derivativesABTSDemonstrated notable radical scavenging activity. scilit.com
Designed Quinoline DerivativesComputational (Ionization Potential/Bond Dissociation Energy)Identified derivatives more efficient than Trolox. bohrium.comnih.gov

Modulation of Cellular Oxidative Stress Pathways

Beyond direct radical scavenging, quinoline derivatives can modulate cellular pathways involved in oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The brain is particularly susceptible to damage from ROS, and oxidative stress is a key factor in neurodegenerative diseases. bohrium.com

Research on certain quinoline derivatives has shown they can induce the production of ROS in pathogenic organisms, leading to mitochondrial oxidative stress and cell death, suggesting a mechanism for their antimicrobial effects. nih.gov For example, a novel quinoline derivative (QuinDer1) was found to be a potent antileishmanial agent by inducing high levels of ROS in the parasite. nih.gov Conversely, in host cells, quinoline-based compounds can exhibit protective antioxidant effects. mdpi.com Kynurenic acid, a metabolite of tryptophan with a quinoline core, mitigates oxidative stress by scavenging ROS and boosting enzymatic antioxidant systems. mdpi.com

The development of multifunctional molecules containing a quinoline scaffold is a key strategy for treating neurodegenerative disorders, where metal-induced oxidative stress and protein aggregation are major factors. acs.org Sugar-appended 8-hydroxyquinolines, for example, have been designed to possess both metal-chelating and antioxidant properties, thereby modulating metal-induced amyloid aggregation and neurotoxicity. acs.org Given its structure, this compound could potentially interact with these pathways, although experimental validation is required.

Immunomodulatory Activity and Mechanism Exploration (In Vitro)

The quinoline framework is a common feature in molecules exhibiting immunomodulatory and anti-inflammatory activities. samipubco.comnih.gov These compounds can influence the behavior of immune cells and modulate the production of signaling molecules like cytokines, which are central to the inflammatory response.

Modulation of Immune Cell Responses

Quinoline derivatives have been shown to modulate various immune cell responses in vitro. One study found that certain quinoline derivatives could inhibit mitogen-induced lymphocyte proliferation at concentrations ranging from 10-7 to 10-5 M. nih.gov This antiproliferative effect on immune cells is a hallmark of immunosuppressive activity. The study identified a specific quinoline carboxylate (compound 12d) that preferentially suppressed Th1-type T helper cells over Th2 cells, indicating a targeted immunomodulatory action. nih.gov

Cytokine Production Profiling

A key aspect of immunomodulatory activity is the alteration of cytokine production profiles. Cytokines are proteins that regulate inflammation and immune responses. Dysregulated cytokine production is a feature of many autoimmune and inflammatory diseases. nih.gov

Several studies have demonstrated the ability of quinoline derivatives to modulate cytokine levels. For instance, newly synthesized thiazolidinedione-quinoline hybrids were shown to significantly decrease the in vitro production of the pro-inflammatory cytokines IFN-γ and TNF-α in a dose-dependent manner. nih.gov Another compound from the same study significantly reduced IL-6 expression. nih.gov

Similarly, a study on a quinoline derivative (compound 12d) found that it preferentially inhibited the production of IFN-γ by Th1 cells while having less effect on IL-4 production by Th2 cells. nih.gov This selective inhibition of a key pro-inflammatory cytokine is a desirable trait for anti-inflammatory drug candidates. Furthermore, certain imidazo[4,5-c]quinoline derivatives that act as TLR7 agonists were found to induce a range of cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IFN-α, which are crucial for generating an antiviral or antitumor immune response. acs.org

Table 2: In Vitro Cytokine Modulation by Various Quinoline Derivatives (Analogous Compounds)
Compound ClassCell/SystemEffect on Cytokine ProductionReference
Thiazolidinedione-quinoline hybridsIn vitro assaySignificant decrease in IFN-γ and TNF-α. One compound significantly reduced IL-6. nih.gov
Quinoline carboxylate derivative (12d)Th1/Th2 clonesPreferentially inhibited IFN-γ (Th1) over IL-4 (Th2). nih.gov
Imidazo[4,5-c]quinoline derivativesHuman PBMCs/Reporter cell linesInduced TNF-α, IL-1β, IL-6, IFN-α, and other chemokines via TLR7/8 agonism. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Halogen Substituents (Chlorine and Iodine) on Biological and Chemical Properties

The presence of two different halogen atoms, chlorine at the 4-position and iodine at the 7-position, is a defining feature of 4-Chloro-7-iodo-6-methoxyquinoline. Halogens are frequently incorporated into bioactive molecules to modulate their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. sci-hub.se In quinoline (B57606) derivatives, halogen substitution has been shown to significantly influence their activity, for instance, in the context of antimalarial agents. nih.gov

Electronic and Steric Effects of Halogens

The chlorine atom at the 4-position of the pyridine (B92270) ring makes this site susceptible to nucleophilic substitution, a common strategy for the synthesis of 4-aminoquinoline (B48711) derivatives. youtube.com The iodine atom at the 7-position, on the benzene (B151609) half of the scaffold, is larger and more polarizable than chlorine. This increased size, or steric bulk, can influence how the molecule fits into a receptor's binding pocket, potentially leading to enhanced selectivity or affinity. nih.gov

PropertyChlorine (Cl)Iodine (I)
Van der Waals Radius (Å)1.751.98
Electronegativity (Pauling Scale)3.162.66
Polarizability (ų)2.185.35

Role of Halogen Bonding Interactions

A key aspect of iodine's (and to a lesser extent, chlorine's) contribution to molecular interactions is its ability to act as a halogen bond (XB) donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein or enzyme. nih.gov

The strength of a halogen bond increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. sci-hub.senih.gov Therefore, the iodine at the 7-position of this compound is capable of forming strong and specific halogen bonds. This interaction can be a powerful tool in rational drug design, contributing significantly to binding affinity and selectivity, in a manner comparable to the well-known hydrogen bond. sci-hub.senih.gov

Influence of the Methoxy (B1213986) Group on Molecular Activity and Selectivity

The methoxy group (-OCH₃) at the 6-position is an electron-donating group through resonance, which increases the electron density of the benzene portion of the quinoline ring. This electronic modification can influence the reactivity of the scaffold and its interaction with biological targets. The presence and position of methoxy groups on the quinoline ring are known to be important for various biological activities, including anticancer properties. researchgate.netresearchgate.net

Positional Isomerism and Substituent Effects on Quinoline Activity

The specific arrangement of substituents at the 4-, 6-, and 7-positions is critical for the molecule's properties. SAR studies on numerous quinoline derivatives have demonstrated that even minor changes in the substitution pattern can lead to significant differences in biological activity. pharmacy180.com

Position 4: The chlorine at this position is crucial for synthetic utility, serving as a leaving group for the introduction of various side chains. youtube.comoup.com In the context of antimalarials like chloroquine, a 4-amino substituent with a specific side chain is essential for activity. youtube.com

Positions 6 and 7: These positions on the benzo- part of the quinoline are key points for modulation. In antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity. youtube.compharmacy180.com Studies have shown that replacing the 7-chloro with 7-iodo maintains potent activity against Plasmodium falciparum, whereas a 7-methoxy group tends to result in inactive compounds in that specific context. nih.gov The presence of the methoxy group at position 6 and iodine at position 7 in the target compound creates a unique electronic and steric environment that differentiates it from classic antimalarials. For anticancer activity, substitutions at positions 5 and 7 have been noted as critically important. researchgate.net

Comparative Analysis of this compound with Structurally Related Quinoline Derivatives

To contextualize the potential properties of this compound, it is useful to compare it with other well-known or structurally similar quinoline derivatives. This comparison highlights how the unique combination of substituents might influence its chemical behavior and biological potential.

CompoundSubstituent at C4Substituent at C6Substituent at C7Key Structural Differences & Potential Implications
This compound-Cl-OCH₃-IFeatures a large, highly polarizable iodine at C7, capable of strong halogen bonding. The combination of an electron-donating methoxy group and two different halogens creates a distinct electronic profile.
4,7-Dichloroquinoline-Cl-H-ClA common precursor for chloroquine. nbinno.com Lacks the methoxy group and has a smaller, less polarizable chlorine at C7, resulting in weaker halogen bonding potential and different electronic distribution compared to the title compound.
4-Chloro-7-methoxyquinoline-Cl-H-OCH₃The 7-methoxy group is strongly electron-donating, which may decrease antimalarial activity but could be favorable for other targets. nih.gov Lacks the halogen at C7, precluding halogen bonding at that position.
4-Chloro-6,7-dimethoxyquinoline-Cl-OCH₃-OCH₃Used as an intermediate for anticancer drugs like cabozantinib. researchgate.netgoogle.com The presence of two methoxy groups significantly increases the electron density of the benzene ring. It lacks the large iodo substituent, indicating different steric and binding interaction profiles.

This comparative analysis suggests that the unique trifecta of substituents in this compound—a reactive chlorine at C4, an electron-donating methoxy group at C6, and a large, halogen-bond-donating iodine at C7—equips it with a distinct set of properties. The interplay of these features, particularly the strong halogen bonding potential of the iodine atom, differentiates it from its structural relatives and forms the basis for its specific chemical reactivity and potential biological activity.

Role of 4 Chloro 7 Iodo 6 Methoxyquinoline As a Privileged Scaffold and Intermediate in Academic Drug Design

Utilization as a Precursor for Novel Bioactive Molecules

The chemical architecture of 4-Chloro-7-iodo-6-methoxyquinoline makes it an ideal starting material for the generation of new chemical entities with potential therapeutic applications. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and pharmacophores. acs.org Similarly, the iodine atom at the C7 position can participate in a range of coupling reactions, further expanding the chemical diversity of the resulting compounds.

Researchers have leveraged these reactive sites to synthesize novel compounds with promising biological activities. For instance, the substitution of the chloro group with different amines or other nucleophiles can lead to the development of compounds with potential anticancer or antimicrobial properties. smolecule.com The methoxy (B1213986) group at the C6 position can also be modified, although it is often retained for its favorable electronic and steric properties that can influence binding affinity to target proteins.

Table 1: Examples of Bioactive Molecules Derived from this compound

Parent Compound Modification Resulting Compound Class Potential Biological Activity
This compound Nucleophilic substitution at C4 with various amines 4-Amino-7-iodo-6-methoxyquinoline derivatives Anticancer, Antimicrobial
This compound Suzuki or Sonogashira coupling at C7 Aryl or alkynyl substituted 4-chloro-6-methoxyquinolines Modulation of kinase activity, Antiviral
This compound Demethylation of the methoxy group at C6 4-Chloro-7-iodo-quinolin-6-ol derivatives Enhanced hydrogen bonding potential in receptor binding

Scaffold Hybridization Strategies for Enhanced Activities

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. juniperpublishers.com This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. juniperpublishers.com this compound is an excellent candidate for scaffold hybridization due to its versatile handles for chemical modification.

A common strategy involves linking the quinoline (B57606) core to other heterocyclic systems known for their biological relevance, such as triazoles, pyrazoles, or other quinoline moieties. mdpi.compreprints.org For example, the azide-alkyne "click" chemistry is often employed to connect an azido-functionalized quinoline with a terminal alkyne-containing molecule, resulting in a triazole-linked hybrid. mdpi.com These hybrid molecules can exhibit synergistic effects, where the combined entity is more potent than the individual components.

Table 2: Scaffold Hybridization Strategies Involving this compound

Quinoline Scaffold Hybridized Pharmacophore Linkage Type Potential Therapeutic Target
This compound Triazole Covalent bond via "click" chemistry Protein kinases, Microtubules
This compound Ferrocene Amide or ester linkage Topoisomerases, Leishmanial enzymes nih.gov
This compound Another quinoline moiety Alkyl or aryl linker DNA, RNA

Rational Design Principles for Developing Next-Generation Quinoline-Based Compounds

The development of new and improved quinoline-based therapeutic agents relies on the principles of rational drug design. This approach involves a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the drug candidate and its biological target. nih.gov For derivatives of this compound, rational design strategies focus on optimizing the substituents at the C4, C6, and C7 positions to enhance target engagement and pharmacokinetic properties. researchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in guiding the design process. These tools allow researchers to predict how modifications to the quinoline scaffold will affect its binding affinity and biological activity before undertaking extensive synthetic work. For example, docking studies can help in designing substituents that form specific hydrogen bonds or hydrophobic interactions within the active site of a target enzyme, thereby increasing potency.

Key principles in the rational design of next-generation quinoline compounds include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design new compounds with similar or enhanced properties.

Bioisosteric Replacement: Substituting certain functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Table 3: Rational Design Principles Applied to this compound

Design Principle Modification Strategy Desired Outcome
Structure-Based Design Introduction of groups at C4 that complement the target's active site topology. Increased binding affinity and selectivity.
Pharmacophore Modeling Retention of the 6-methoxy group and modification of C4 and C7 substituents to match a known pharmacophore model. Development of compounds with a specific desired activity (e.g., kinase inhibition).
Bioisosteric Replacement Replacing the chlorine atom at C4 with a fluorine or cyano group. Altered electronic properties and potential for improved metabolic stability.

Future Research Directions and Methodological Advancements

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comnih.govresearchgate.net However, these methods often necessitate harsh conditions, hazardous reagents, and can generate significant chemical waste. nih.govbohrium.com The contemporary focus has shifted towards greener and more efficient synthetic protocols.

For a molecule like 4-Chloro-7-iodo-6-methoxyquinoline, future synthetic exploration will likely concentrate on late-stage functionalization and one-pot strategies that minimize waste and energy consumption. bohrium.combenthamdirect.com A key area of development is the use of transition-metal-catalyzed C-H activation. nih.govmdpi.comacs.org This powerful technique allows for the direct introduction of functional groups onto the quinoline core, bypassing the need for pre-functionalized starting materials and thus improving atom economy. nih.gov For instance, methods for the regioselective C-H functionalization at various positions of the quinoline ring have been developed, which could be adapted for the specific substitution pattern of the target molecule. nih.govacs.org

Another promising avenue is the adoption of flow chemistry. acs.orgresearchgate.net Continuous-flow reactors offer enhanced safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity. acs.orgrsc.org The synthesis of substituted quinolines, including 3-cyanoquinolines and 2-methylquinolines, has been successfully demonstrated using flow processes. acs.orgrsc.org Photocatalysis and the use of nanocatalysts also represent emerging green chemistry approaches that could be applied to the synthesis of complex quinoline derivatives. nih.govacs.org These methods often proceed under milder conditions and can offer unique reactivity and selectivity. acs.org

The development of sustainable synthetic routes could also involve the use of environmentally benign solvents like water or ethanol (B145695) and recyclable catalysts. bohrium.comtandfonline.com For example, the use of FeCl3·6H2O as an inexpensive and non-toxic catalyst has been reported for the efficient synthesis of quinoline derivatives. tandfonline.com

Development of Advanced Computational Models for Activity Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, the development of advanced computational models can provide significant insights into its potential biological activities and physicochemical properties, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational prediction. By analyzing the physicochemical properties of a series of related quinoline derivatives, QSAR models can be built to predict their biological activity. For this compound, these models could help in understanding the influence of the chloro, iodo, and methoxy (B1213986) substituents on its potential efficacy against various biological targets.

Molecular docking simulations are another powerful computational technique. These simulations can predict the binding affinity and orientation of a molecule within the active site of a target protein. This allows for the virtual screening of large compound libraries and the identification of promising drug candidates. For this compound, docking studies could be employed to explore its potential interactions with a wide range of biological targets, such as kinases, proteases, or receptors implicated in various diseases.

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for predicting its chemical behavior and for designing new derivatives with improved properties.

Discovery of Underexplored Biological Targets and Mechanisms

The quinoline scaffold is well-known for its broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. ijpsjournal.comnih.gov While much research has focused on established targets, there is a growing interest in identifying novel biological targets and elucidating new mechanisms of action for quinoline derivatives.

For this compound, its unique substitution pattern may confer activity against underexplored targets. The presence of a halogen at the 4-position and an iodine at the 7-position could lead to specific interactions with proteins that are not targeted by other quinoline-based drugs. For example, some quinoline derivatives have been investigated for their potential as neurotropic agents or as modulators of specific receptor subtypes, such as GABAA receptors. nih.govresearchgate.net

Future research could involve high-throughput screening of this compound against a diverse panel of biological targets to identify novel activities. Subsequent mechanistic studies would then be crucial to understand how the compound exerts its effects at a molecular level. This could involve techniques such as proteomics, genomics, and cell-based assays to identify the cellular pathways and proteins that are modulated by the compound.

Applications in Chemical Biology and Material Science Beyond Medicinal Chemistry

While medicinal chemistry is a primary focus for quinoline research, the unique photophysical and electronic properties of the quinoline ring system also make it a valuable scaffold in chemical biology and material science. The specific functionalization of this compound could be leveraged for applications beyond drug development.

In chemical biology, quinoline derivatives can be used as fluorescent probes to visualize and study biological processes in living cells. The extended aromatic system of the quinoline core can give rise to fluorescence, and the substituents can be tailored to modulate the photophysical properties and to target specific cellular compartments or biomolecules.

In material science, quinoline-based compounds have shown promise in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net The electron-withdrawing and electron-donating groups on this compound could influence its electronic properties, making it a candidate for incorporation into novel functional materials. The development of new materials based on this scaffold could lead to advancements in areas such as display technology, lighting, and chemical sensing.

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These powerful technologies can be applied to various aspects of quinoline research, from the design of new molecules to the prediction of their properties and the optimization of their synthesis.

For a compound like this compound, AI and ML algorithms can be trained on large datasets of known quinoline derivatives to predict its potential biological activities, toxicity, and physicochemical properties with a high degree of accuracy. This can help to prioritize experimental studies and to reduce the time and cost of research and development.

Furthermore, AI can be used to design novel quinoline derivatives with desired properties. By learning the complex relationships between chemical structure and activity, generative models can propose new molecules that are likely to be active against a specific target or to possess certain material properties.

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-7-iodo-6-methoxyquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves halogenation and substitution reactions. For example, chlorination of quinoline derivatives often employs POCl₃ under reflux conditions, as seen in analogous compounds like 4-chloro-6,7-dimethoxyquinoline . Iodination may require metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) or direct halogen exchange. Optimization of solvent (e.g., DMF or THF), temperature, and stoichiometry of iodine sources (e.g., NaI/KI with Cu catalysts) is critical to minimize byproducts. Purity can be assessed via HPLC (reversed-phase C18 columns) and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm for OCH₃), aromatic protons influenced by electron-withdrawing substituents (e.g., Cl and I), and coupling patterns for quinoline protons .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks. The presence of iodine (isotopic pattern at ~127 m/z) confirms successful iodination .
  • IR Spectroscopy : Stretching vibrations for C–Cl (~750 cm⁻¹) and C–I (~500 cm⁻¹) provide additional validation .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors degradation products. Stability studies should test temperature (e.g., 4°C vs. room temperature), humidity, and light exposure .
  • Elemental Analysis : Confirms C, H, N, Cl, and I percentages to verify stoichiometric integrity .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during iodination of 4-Chloro-6-methoxyquinoline derivatives?

  • Methodological Answer : Iodination at the 7-position may compete with other reactive sites. Computational modeling (e.g., DFT calculations) can predict electron density distribution and guide reaction design. For example, steric hindrance from the methoxy group at C6 and electronic effects from Cl at C4 influence iodine’s preference for C6. Experimental validation via kinetic studies (e.g., varying reaction time/temperature) and intermediate trapping (e.g., using TEMPO) is recommended .

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Replace iodine with other halogens (Br, F) or functional groups (e.g., -NH₂, -CF₃) and compare bioactivity (e.g., antimicrobial or anticancer assays) .
  • Crystallography : X-ray diffraction (as in 4-chloro-6,7-dimethoxyquinoline) reveals conformational preferences and intermolecular interactions (e.g., C–H⋯Cl/I hydrogen bonds) that correlate with target binding .

Q. What strategies mitigate contradictions in reported solubility and reactivity data for halogenated quinolines?

  • Methodological Answer :
  • Solubility Profiling : Use standardized solvents (DMSO, ethanol, aqueous buffers) and techniques like shake-flask method with UV/Vis quantification.
  • Reactivity Reconciliation : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For example, iodine’s redox sensitivity may require inert atmospheres to prevent oxidation .

Methodological Considerations

Q. How should researchers design controlled experiments to evaluate catalytic efficiency in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, CuI, or Ni complexes with ligands (e.g., BINAP, dppf) under varying conditions (e.g., microwave vs. conventional heating).
  • Kinetic Profiling : Monitor reaction progress via TLC or in-situ NMR to identify rate-limiting steps .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • Software : Gaussian (DFT), Schrödinger Suite (logP, pKa), and AutoDock (docking studies).
  • Parameters : Optimize geometry for iodine’s van der Waals radius and polarizability to improve accuracy .

Data Interpretation and Validation

Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • Reference Standards : Compare with spectra of structurally validated analogs (e.g., 4-chloro-6-hydroxy-7-methoxyquinoline ).
  • Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl₃) and temperature-dependent conformational changes .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to determine IC₅₀/EC₅₀ values.
  • Error Analysis : Use bootstrap resampling or Monte Carlo simulations to quantify confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.